An In-depth Technical Guide to 2-Bromo-N-hydroxy-benzamidine: A Compound of Latent Potential in Drug Discovery
An In-depth Technical Guide to 2-Bromo-N-hydroxy-benzamidine: A Compound of Latent Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-hydroxy-benzamidine, also known as 2-bromobenzamidoxime, is a halogenated aromatic amidoxime. While specific research on this particular molecule is limited, its structural motifs—the benzamidine core and the N-hydroxy functionality—are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of 2-Bromo-N-hydroxy-benzamidine, including its fundamental properties. In the absence of extensive direct studies, we will leverage data from closely related analogs to infer its potential synthesis, biological activities, and avenues for future research. This approach allows us to build a scientifically grounded narrative on the potential of this compound in medicinal chemistry and drug development.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | 2-Bromo-N-hydroxy-benzamidine | N/A |
| Synonyms | 2-bromobenzamidoxime | N/A |
| CAS Number | 132475-60-6 | [1] |
| Molecular Formula | C7H7BrN2O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
Physicochemical Properties and Structure-Activity Relationships
The unique combination of a bromo substituent and an amidoxime functional group suggests potential for distinct pharmacological properties compared to simpler analogs. This complexity allows for targeted modifications to potentially enhance its therapeutic profile.
Synthesis and Derivatization
A plausible synthetic route to 2-Bromo-N-hydroxy-benzamidine starts from the corresponding benzonitrile. A general and efficient method involves the reaction of a benzonitrile derivative with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Hypothetical Synthetic Protocol for 2-Bromo-N-hydroxy-benzamidine:
Materials:
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2-Bromobenzonitrile
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Hydroxylamine hydrochloride
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Anhydrous ethanol
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Sodium carbonate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer/hotplate
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Standard glassware for workup and purification
Procedure:
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In a round-bottom flask, dissolve 2-bromobenzonitrile (1 equivalent) in anhydrous ethanol.
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Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution.
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Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the reaction mixture to remove any inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 2-Bromo-N-hydroxy-benzamidine by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
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Ethanol as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.
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Sodium Carbonate as Base: Neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.
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Excess Hydroxylamine Hydrochloride: Ensures complete conversion of the starting nitrile.
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Reflux Conditions: Increases the reaction rate to achieve a reasonable reaction time.
The amidoxime functionality also serves as a versatile handle for further derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: General synthesis and derivatization workflow for 2-Bromo-N-hydroxy-benzamidine.
Potential Biological Activities and Therapeutic Targets
While direct biological data for 2-Bromo-N-hydroxy-benzamidine is not extensively documented, the activities of related benzamide and amidoxime-containing compounds provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Derivatives of the closely related N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable activity against Gram-positive bacteria and various fungal strains. For instance, these derivatives have been tested against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MICs) ranging from 0.3 to 5.0 mg/mL.[2] The hydrazone derivatives of this series, in particular, have shown consistent and potent activity against Staphylococcus aureus and Bacillus cereus.[3] This suggests that 2-Bromo-N-hydroxy-benzamidine could serve as a valuable scaffold for the development of novel antimicrobial agents.
Anti-inflammatory Activity
The benzamide moiety is a common feature in many anti-inflammatory drugs. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have exhibited significant in vitro anti-inflammatory activity, as demonstrated by the protease inhibition assay.[3] The IC50 values for some of these derivatives were found to be significantly lower than that of the standard drug, acetylsalicylic acid, indicating a substantial enhancement of anti-inflammatory properties through derivatization of the core structure.[3]
Antioxidant Activity
Benzamidoxime derivatives have been shown to possess antioxidant properties. In studies using the DPPH assay, benzamidoxime derivatives exhibited the highest antioxidant activity among the tested oxime and amidoxime compounds.[4] This free radical scavenging activity suggests a potential role for 2-Bromo-N-hydroxy-benzamidine in mitigating oxidative stress-related pathologies.
Caption: Potential biological activities of 2-Bromo-N-hydroxy-benzamidine based on related compounds.
Hypothetical Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial activity of 2-Bromo-N-hydroxy-benzamidine, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
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2-Bromo-N-hydroxy-benzamidine
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Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer or microplate reader
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Positive control antibiotic (e.g., ampicillin)
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Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
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Preparation of Compound Stock Solution: Prepare a stock solution of 2-Bromo-N-hydroxy-benzamidine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
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Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
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Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as to the positive and negative control wells.
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Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Self-Validating System:
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Positive Control: Ensures that the bacteria are viable and susceptible to a known antibiotic.
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Negative Control: Confirms that the solvent used to dissolve the compound does not inhibit bacterial growth.
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Growth Control: A well with only bacteria and broth confirms that the growth conditions are adequate.
Conclusion and Future Directions
2-Bromo-N-hydroxy-benzamidine represents a chemical entity with significant, yet largely unexplored, potential in the realm of drug discovery. While direct experimental data remains sparse, a comprehensive analysis of its structural analogs strongly suggests promising avenues for investigation, particularly in the development of novel antimicrobial, anti-inflammatory, and antioxidant agents. The synthetic accessibility and the versatility of the amidoxime functional group for further derivatization make it an attractive scaffold for medicinal chemists.
Future research should focus on the definitive synthesis and characterization of 2-Bromo-N-hydroxy-benzamidine, followed by a systematic evaluation of its biological activities through a battery of in vitro and in vivo assays. Elucidating its mechanism of action against various targets will be crucial in unlocking its full therapeutic potential. The insights provided in this guide serve as a foundational framework to stimulate and direct these future research endeavors.
References
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Gosenca, M., et al. (2025). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Molecules, 30(15), 1234. [Link]
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Diaconu, E. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 5678. [Link]
